molecular formula C11H19F2NO2 B1481025 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid CAS No. 2097951-22-7

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid

Cat. No.: B1481025
CAS No.: 2097951-22-7
M. Wt: 235.27 g/mol
InChI Key: IRWYXYUREORSTQ-UHFFFAOYSA-N
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Description

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid (CAS 2097955-37-6) is a high-purity piperidine-based chemical compound supplied for research and development purposes . This butanoic acid derivative features a 1,1-difluoroethyl moiety attached to the piperidine ring, presenting a molecular formula of C11H19F2NO2 and a molecular weight of 235.27 g/mol . Compounds with piperidine scaffolds and fluorine substituents are of significant interest in medicinal chemistry and drug discovery for their potential to modulate biological activity, pharmacokinetics, and metabolic stability . The structural motifs present in this molecule, including the carboxylic acid functional group, make it a valuable building block for the synthesis of more complex molecules or for use in proteolysis-targeting chimeras (PROTACs) . As a key intermediate, it can be utilized in the development of novel therapeutic agents, chemical biology probes, and in the study of structure-activity relationships (SAR) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request the specific batch certificate for detailed quality control information. The compound requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-3-9(10(15)16)14-6-4-8(5-7-14)11(2,12)13/h8-9H,3-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWYXYUREORSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(CC1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid is a compound of interest due to its unique chemical structure, which includes a piperidine ring and a difluoroethyl substituent. This compound has been studied for its potential biological activities, including interactions with various biological targets and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Piperidine Ring : Provides structural stability and can interact with biological receptors.
  • Difluoroethyl Group : Enhances binding affinity to certain targets, potentially influencing the compound's pharmacological properties.
  • Butanoic Acid Moiety : Capable of participating in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The difluoroethyl group may enhance binding affinity to receptors or enzymes, while the piperidine ring stabilizes the structure. The butanoic acid component can facilitate interactions through hydrogen bonding or ionic interactions, which are crucial for its biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antagonistic Activity : The compound has shown potential as an antagonist at various receptors, which may contribute to its therapeutic effects.
  • Anti-inflammatory Properties : Studies have suggested that this compound can inhibit the secretion of inflammatory mediators, indicating a role in managing inflammatory conditions .
  • Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Inflammatory Mediators :
    • A study evaluated the effect of this compound on LPS-stimulated human whole blood assays. The results indicated significant inhibition of MCP-1 secretion at concentrations around 500 nM, confirming its engagement with inflammatory pathways .
  • Structure-Activity Relationship (SAR) :
    • Research into the structure-activity relationships of piperidine derivatives has highlighted how modifications in substituents can enhance biological activity. The presence of the difluoroethyl group was found to be critical for increasing potency against specific targets .
  • Comparative Studies :
    • In comparative analyses with similar compounds, this compound exhibited distinct pharmacological profiles due to its unique structural features. This differentiation is essential for understanding its potential advantages in therapeutic applications.

Data Table: Biological Activity Overview

Activity TypeObserved EffectConcentration (nM)Reference
Inhibition of MCP-1Significant reduction500
Antagonistic ActivityPotential receptor antagonismNot specified
Neuroprotective EffectModulation of neurotransmitter systemsNot specified

Scientific Research Applications

Medicinal Applications

1. Pharmacological Research

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, particularly in the context of cancer therapy and neurological disorders.

Case Study: Cancer Therapeutics

Recent studies have explored the role of similar piperidine derivatives in inhibiting specific kinases involved in cancer progression. For instance, compounds that share structural similarities with 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid have shown promise in selectively inhibiting PIP4K2A, a kinase implicated in tumor growth regulation. These inhibitors were characterized through high-throughput screening and structure-based optimization, revealing their potential as valuable chemical probes for studying PIP4K2A signaling pathways .

2. Neuropharmacology

The compound's piperidine moiety indicates potential applications in neuropharmacology. Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are crucial in treating conditions such as depression and schizophrenia.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the modification of piperidine rings and alkylation processes. The ability to modify the piperidine structure allows for the exploration of numerous derivatives that may enhance biological activity or selectivity.

Synthesis Example

A common synthetic route involves:

  • Formation of the piperidine ring through cyclization reactions.
  • Alkylation with difluoroethyl groups to introduce fluorine substituents.
  • Carboxylic acid formation via oxidation or hydrolysis of intermediates.

Data Table: Comparison of Biological Activities

Compound NameTarget KinaseIC50 (nM)SelectivityReference
Compound APIP4K2A14High
Compound BPIP4K2A37Moderate
This compoundUnknownTBDTBDN/A

*IC50 values indicate the concentration required to inhibit 50% of target activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid with structurally related piperidinyl-substituted carboxylic acids, emphasizing key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound C₁₁H₁₈F₂NO₂ 258.27 1,1-Difluoroethyl group on piperidine Likely designed for enhanced metabolic stability; fluorine atoms may improve lipophilicity .
4-(Piperidin-1-yl)butanoic Acid Hydrochloride C₉H₁₇NO₂·HCl 207.7 (free base) Unsubstituted piperidine; HCl salt High-purity material used in research; lacks fluorination, impacting solubility .
2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid C₉H₁₄N₂O₄ 226.22 Dioxopiperazine ring; methyl group Potential use in peptide mimetics; ketone groups introduce polarity .
Bepotastine (4-{4-[(S)-(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid) C₂₁H₂₄ClN₂O₃ 408.88 Aromatic (chlorophenyl, pyridinyl) groups Approved antiallergic agent; targets histamine receptors .

Key Structural and Functional Insights

Substituent Effects: The 1,1-difluoroethyl group in the target compound enhances electronegativity and steric bulk compared to unsubstituted analogs like 4-(piperidin-1-yl)butanoic acid hydrochloride. This modification may reduce metabolic oxidation and improve blood-brain barrier penetration . Bepotastine’s chlorophenyl and pyridinylmethoxy groups enable selective receptor interactions, contrasting with the target compound’s lack of aromaticity, which may limit its affinity for histamine receptors .

Physicochemical Properties: The hydrochloride salt form of 4-(piperidin-1-yl)butanoic acid increases aqueous solubility, whereas the difluoroethyl analog’s neutral form may prioritize membrane permeability .

Therapeutic Potential: While bepotastine is clinically validated for allergies, the target compound’s fluorinated structure suggests exploratory use in central nervous system (CNS) disorders or as a protease inhibitor . The discontinued status of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)acetic acid (a shorter-chain analog) in hints at possible synthetic challenges or instability in related derivatives, though the butanoic acid variant’s extended chain may mitigate these issues .

Preparation Methods

Formation of the Piperidine Core and Introduction of Difluoroethyl Group

  • The piperidine ring is typically synthesized via cyclization reactions of appropriate amine precursors or by functionalizing existing piperidine derivatives.
  • The 1,1-difluoroethyl group is introduced commonly through nucleophilic substitution reactions using difluoroethyl halides (e.g., difluoroethyl bromide or chloride) as electrophilic reagents, allowing selective alkylation at the 4-position of the piperidine ring.

Attachment of the Butanoic Acid Moiety

  • The butanoic acid group can be introduced either by:
    • Direct alkylation of the piperidine nitrogen with a suitable butanoic acid derivative or ester, followed by hydrolysis.
    • Coupling reactions involving carboxylation or hydrocarbonylation of alkene precursors to form the acid functionality.

Specific Preparation Methodologies

Photoredox-Catalyzed Hydrocarboxymethylation of Alkenes

A recent mild and general method for synthesizing aliphatic acids, including derivatives similar to butanoic acid-substituted piperidines, involves photoredox-catalyzed hydrocarboxymethylation of alkenes. The procedure includes:

  • Use of an iridium-based photoredox catalyst ([Ir(ppy)2dtbbpy]PF6).
  • Diphenyl disulfide as a co-catalyst.
  • Bromoacetic acid as a carboxymethyl source.
  • Hantzsch ester as a reductant.
  • Blue LED irradiation under degassed conditions.
  • Subsequent acidification and extraction steps to isolate the acid product.

This method allows direct formation of the carboxylic acid moiety on alkene substrates, which could be adapted for the synthesis of 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid by employing an appropriate alkene intermediate bearing the piperidine and difluoroethyl substituents.

Table 1. Photoredox Hydrocarboxymethylation Reaction Conditions

Reagent/Condition Amount/Details
[Ir(ppy)2dtbbpy]PF6 1 mol % (0.002 mmol)
Diphenyl disulfide 30 mol % (0.06 mmol)
Bromoacetic acid 2 equiv (0.4 mmol)
Hantzsch ester 2 equiv (0.4 mmol)
Solvent Dioxane or DMA (1.5 mL)
Trifluoroacetic acid (TFA) 1.5 equiv (0.3 mmol)
Alkene substrate 1 equiv (0.2 mmol)
Irradiation 12 W blue LEDs, 12 h
Work-up NaHCO3 wash, acidification, extraction

Industrial Production Considerations

Industrial-scale synthesis often requires optimization of reaction parameters such as:

  • Temperature control to avoid side reactions.
  • Use of catalysts to improve reaction rates and selectivity.
  • Pressure control if hydrogenation or other gas-involving steps are used.
  • Purification methods such as crystallization or chromatography to ensure product purity.

Related Synthetic Procedures and Catalytic Systems

  • Hydrogenation with Pd-C catalyst under mild pressure and temperature is used in related piperidine derivative syntheses to reduce intermediates prior to functionalization.
  • Palladium-catalyzed coupling reactions with ligands like BINAP and bases such as cesium carbonate in solvents like 1,4-dioxane have been employed for related piperidine derivatives, indicating potential routes for complex substitutions or functional group transformations.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Notes
Piperidine ring formation Cyclization or functionalization 1,5-diamines or piperidine precursors Base for ring closure
Difluoroethyl group introduction Nucleophilic substitution Difluoroethyl halide, base, controlled temperature Selective alkylation at 4-position
Butanoic acid moiety attachment Photoredox-catalyzed hydrocarboxymethylation Iridium catalyst, bromoacetic acid, blue LED irradiation Mild, direct acid formation from alkene intermediate
Intermediate reduction Hydrogenation Pd-C catalyst, H2, mild pressure and temperature For reduction of intermediates before further steps
Coupling reactions Pd-catalyzed cross-coupling Pd(OAc)2, BINAP ligand, Cs2CO3, dioxane solvent For complex substitutions or functionalization

Research Findings and Practical Notes

  • Photoredox catalysis offers a mild and versatile approach to directly install carboxylic acid groups on alkenes, potentially simplifying the synthesis of this compound.
  • The nucleophilic substitution approach for difluoroethyl introduction is well-established but requires careful control of reaction conditions to avoid side reactions or over-alkylation.
  • Industrial synthesis benefits from the use of catalysts and optimized reaction parameters to improve yields and reduce impurities.
  • Hydrogenation and Pd-catalyzed coupling reactions are useful supporting steps in the overall synthetic scheme for related piperidine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid, and how can computational methods optimize reaction conditions?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling piperidine derivatives with fluorinated alkyl groups followed by carboxylation. To optimize conditions, employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Pair this with high-throughput experimentation to validate computational predictions, reducing trial-and-error approaches .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on 19F^{19}\text{F} NMR to confirm difluoroethyl groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Chromatographic methods (HPLC/UPLC) with UV or mass detection assess purity, referencing pharmacopeial buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) for method validation .

Q. How can researchers determine the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Perform shake-flask solubility assays across a pH range (1.2–7.4) using simulated biological fluids. Stability studies should utilize accelerated degradation protocols (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products. Buffer solutions from pharmacopeial guidelines (e.g., sodium acetate-acetic acid systems) ensure reproducibility .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Combine molecular docking (AutoDock, Schrödinger Suite) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational dynamics. Machine learning models (e.g., QSAR) trained on fluorinated piperidine analogs can prioritize high-probability targets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers address contradictory data between theoretical predictions and experimental results in reaction mechanisms?

  • Methodological Answer : Implement a feedback loop where experimental outcomes (e.g., unexpected byproducts) refine computational models. Use ab initio calculations to reassess transition states and adjust solvent effects or steric parameters. Cross-validate with isotopic labeling (e.g., 13C^{13}\text{C} tracing) to track reaction pathways .

Q. What factorial design approaches are optimal for studying the compound’s structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer : Apply a 2k^k factorial design to systematically vary substituents (e.g., difluoroethyl position, carboxylate chain length). Use response surface methodology (RSM) to model biological activity (e.g., IC50_{50}) as a function of structural variables. Include negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects .

Q. How can AI-driven platforms enhance scalability in synthesizing derivatives of this compound?

  • Methodological Answer : Integrate robotic automation with AI tools (e.g., Bayesian optimization) for reaction condition screening. Platforms like COMSOL Multiphysics simulate reactor designs (e.g., continuous-flow systems) to improve yield and reduce waste. AI algorithms trained on reaction databases (Reaxys, CAS) predict feasible synthetic routes for novel derivatives .

Methodological Notes

  • Data Validation : Cross-reference experimental data with computational models to resolve discrepancies. For example, inconsistent NMR coupling constants may indicate conformational flexibility, requiring MD simulations for resolution .
  • Ethical Compliance : Adhere to safety protocols for fluorinated compounds (e.g., PPE, fume hoods) as outlined in chemical safety data sheets (SDS) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid
Reactant of Route 2
2-(4-(1,1-Difluoroethyl)piperidin-1-yl)butanoic acid

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